molecular formula C13H8I2N2O3 B12526994 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide CAS No. 663621-24-7

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide

Cat. No.: B12526994
CAS No.: 663621-24-7
M. Wt: 494.02 g/mol
InChI Key: FDFNELTXDKZXNS-UHFFFAOYSA-N
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Description

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8I2N2O3 It is characterized by the presence of two iodine atoms and a nitro group attached to a benzamide structure

Preparation Methods

The synthesis of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide typically involves the iodination of N-(2-iodo-4-nitrophenyl)benzamide. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process can be carried out under reflux conditions to ensure complete iodination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds and their interactions with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of materials with specific properties, such as high-density polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and electron transfer processes. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide include:

    4-iodo-N-(2-nitrophenyl)benzamide: Lacks the second iodine atom, which may result in different reactivity and applications.

    2-iodo-N-methyl-N-(4-nitrophenyl)benzamide:

    N-(2-iodo-4-methylphenyl)-4-nitrobenzamide: The presence of a methyl group on the phenyl ring can influence its reactivity and interactions.

The uniqueness of this compound lies in its dual iodine atoms and nitro group, which provide distinct chemical properties and potential for diverse applications in scientific research.

Properties

CAS No.

663621-24-7

Molecular Formula

C13H8I2N2O3

Molecular Weight

494.02 g/mol

IUPAC Name

4-iodo-N-(2-iodo-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H8I2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-6-5-10(17(19)20)7-11(12)15/h1-7H,(H,16,18)

InChI Key

FDFNELTXDKZXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])I)I

Origin of Product

United States

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